molecular formula C14H18BClO4 B6323886 Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096998-11-5

Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6323886
CAS No.: 2096998-11-5
M. Wt: 296.55 g/mol
InChI Key: LAYMGQPJIJYMDB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 2-chloro-5-bromomethylbenzoate with 4,4,6-trimethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the replacement of the halide group with various organic groups, facilitated by a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate or sodium hydroxide), and various organic halides or triflates. The reactions are typically carried out in solvents like toluene or ethanol, under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structure, which provides enhanced stability and reactivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 2-chloro-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)10-5-6-12(16)11(7-10)13(17)18-4/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYMGQPJIJYMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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